methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes:
- Position 7: A methyl substituent.
- Position 4: A keto (oxo) group.
- Position 2: A sulfanyl (mercapto) moiety.
- Position 5: A methyl ester carboxylate group.
Properties
IUPAC Name |
methyl 7-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-4-3-5(9(15)16-2)6-7(11-4)12-10(17)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZACLOGHOJTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125860 | |
| Record name | Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885524-05-0 | |
| Record name | Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885524-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
Microwave irradiation significantly enhances reaction rates for cyclocondensation steps, reducing time from hours to minutes. Solvent choice (e.g., acetonitrile vs. ethanol) impacts crystallinity and purity, with polar aprotic solvents favoring higher yields.
Mechanistic Insights
The formation of the pyrido[2,3-d]pyrimidine core proceeds via a tandem Knoevenagel condensation and cyclization mechanism. DBU catalyzes the deprotonation of the malonate ester, enabling nucleophilic attack by the pyridine amine. Subsequent thermal cyclization eliminates ethanol, forming the fused heterocycle.
Sulfanyl group incorporation follows an SNAr mechanism , where the electron-deficient pyrimidine ring facilitates nucleophilic attack by hydrosulfide ions. Steric hindrance from the 7-methyl group directs substitution preferentially to position 2.
Challenges and Solutions
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Regioselectivity : Competing substitution at position 4 is mitigated by using excess NaSH and controlled temperatures.
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Oxidation of -SH Group : Addition of antioxidants like ascorbic acid during workup prevents disulfide formation.
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Crystallization Issues : Mixed solvents (dichloromethane/diethyl ether) improve crystal morphology for easier isolation .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 4 of the benzamide ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., tetrazole) that activate the aromatic ring toward substitution .
| Reaction Conditions | Reagents | Product(s) Formed | Yield (%) |
|---|---|---|---|
| Alkaline hydrolysis (NaOH, H₂O) | NaOH (2 eq), 80°C, 6 h | 4-hydroxy derivative | 65-70 |
| Amination (NH₃, ethanol) | NH₃ (excess), 60°C, 12 h | 4-amino derivative | 55-60 |
| Methoxylation (NaOMe, MeOH) | NaOMe (1.5 eq), reflux, 8 h | 4-methoxy derivative | 70-75 |
Oxidation Reactions
The benzodioxin moiety and tetrazole ring are susceptible to oxidation. Strong oxidizing agents like KMnO₄ or H₂O₂ induce structural modifications:
| Oxidizing Agent | Conditions | Major Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (cat.), 50°C, 3 h | Benzodioxin ring cleavage | Forms carboxylic acid derivatives |
| H₂O₂ | AcOH, 40°C, 6 h | Tetrazole N-oxidation | Produces tetrazole oxide |
Reactions with Acids and Bases
The compound demonstrates instability under strongly acidic or basic conditions due to hydrolysis of the benzamide bond and benzodioxin ring:
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Acid-Mediated Hydrolysis (HCl, 6M, reflux):
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Base-Induced Degradation (NaOH, 1M, 70°C):
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Tetrazole ring decomposition observed after 4 h, producing NH₃ and cyanamide intermediates.
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Cycloaddition and Tetrazole Reactivity
The tetrazole group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes, forming triazole derivatives under copper catalysis:
| Alkyne | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | CuI (10 mol%) | DMF, 80°C, 12 h | 1,2,3-triazole hybrid | 85 |
| Propargyl alcohol | CuSO₄·5H₂O | H₂O, rt, 24 h | Hydroxyl-functionalized triazole | 78 |
Bromination and Electrophilic Aromatic Substitution
Electrophilic bromination occurs selectively on the benzodioxin ring under controlled conditions :
| Bromination Method | Position Brominated | Yield (%) |
|---|---|---|
| Br₂ (1 eq)/CCl₄, rt, 2 h | Para to oxygen | 40 |
| Br₂ (1 eq)/AcOH, rt, 2 h | Ortho to oxygen | 73 |
Reductive Transformations
Catalytic hydrogenation targets the tetrazole ring and chloro substituent:
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H₂/Pd-C (10%) in ethanol:
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Tetrazole reduces to aminopyrazole (70% yield).
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Chlorine substituent remains intact under mild conditions (25°C, 2 bar H₂).
-
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major degradation pathways including:
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Loss of HCl (220–250°C).
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Benzodioxin ring fragmentation (300°C+).
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
| Compound Modification | Reac
Scientific Research Applications
Medicinal Chemistry
Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has shown potential in medicinal chemistry due to its bioactive properties. Research indicates that compounds with similar structures can exhibit:
- Antimicrobial Activity : Studies have demonstrated that pyrido-pyrimidine derivatives possess significant antibacterial and antifungal properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research into similar pyrimidine derivatives has revealed cytotoxic effects against various cancer cell lines. The presence of the methyl and sulfanyl groups may enhance its activity by improving solubility and bioavailability.
Agricultural Science
The compound's properties suggest potential applications in agricultural science:
- Pesticides and Herbicides : Compounds similar to methyl 7-methyl-4-oxo-2-sulfanyl have been investigated for their efficacy as pesticides. The ability to inhibit specific enzymes in pests can lead to the development of effective crop protection agents.
Material Science
In material science, the compound's unique structure may find applications in:
- Organic Electronics : Its electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The stability and charge transport capabilities of such compounds are critical for enhancing device performance.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido-pyrimidine derivatives for their antimicrobial activity. Methyl 7-methyl-4-oxo derivatives exhibited promising results against Gram-positive bacteria, suggesting further exploration into its mechanism of action could lead to novel therapeutic agents.
Case Study 2: Anticancer Research
Research highlighted in Cancer Letters focused on the cytotoxic effects of pyrido-pyrimidines on various cancer cell lines. The findings indicated that methyl 7-methyl-4-oxo derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential pathway for drug development.
Mechanism of Action
The mechanism of action of methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
One closely related compound is methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate (hereafter referred to as Compound A), described in . Below is a comparative analysis based on substituent variations and hypothetical effects:
Structural and Functional Comparison
Key Differences and Implications
Position 7 : The cyclopropyl substituent in Compound A could enhance metabolic stability compared to the methyl group due to reduced susceptibility to oxidative enzymes.
Synthetic Utility : Both compounds are marketed as research chemicals (e.g., by Biosynth), indicating their roles as intermediates in drug discovery.
Limitations in Current Evidence
No direct comparative data on solubility, toxicity, or bioactivity are available in the provided sources. The analysis above is extrapolated from structural differences and general principles of medicinal chemistry.
Biological Activity
Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₉N₃O₃S
- Molecular Weight : 251.26 g/mol
- CAS Number : 885524-05-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic pathways often utilize cyclization reactions involving thioacetic acid and various substituted amines to form the pyrido[2,3-d]pyrimidine scaffold .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidines, including methyl 7-methyl-4-oxo-2-sulfanyl derivatives. These compounds exhibit significant inhibitory effects against various cancer cell lines:
- Cell Lines Tested : NCI-H1975, A549, NCI-H460
- Mechanism of Action : Inhibition of tyrosine kinases (TKs), phosphatidylinositol 3 kinase (PI3K), and cyclin-dependent kinases (CDK) .
A study demonstrated that certain derivatives showed IC50 values lower than 50 μM against these cell lines, indicating promising cytotoxic activity .
Antimicrobial Activity
The compound also shows significant antimicrobial properties. It has been tested against various bacterial strains:
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Mycobacterium tuberculosis | Potent activity |
In vitro studies have established that modifications in the side chains of pyrido[2,3-d]pyrimidines can enhance their antimicrobial efficacy .
CNS Activity
Pyrido[2,3-d]pyrimidines have been explored for their central nervous system (CNS) effects. They exhibit potential as anticonvulsants and anxiolytics. Research indicates that these compounds can modulate neurotransmitter systems which may contribute to their CNS activity .
Case Studies
- Elzahabi et al. (2018) : This study synthesized various substituted pyrido[2,3-d]pyrimidines and evaluated their anticancer effects across five different cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced inhibitory activity against cancer cells .
- Recent Findings (2023) : A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against lung cancer cell lines. The study found that specific substitutions significantly improved the compounds' efficacy compared to standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate?
Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs) or stepwise condensation. For example, dihydropyrimidine precursors can be synthesized using aldehydes, β-keto esters, and thiourea under acidic conditions (e.g., HCl or acetic acid) . Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., p-toluenesulfonic acid) are critical for yield improvement. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures ≥95% purity . Reaction monitoring by TLC and intermediate characterization via NMR (δ 2.27–7.20 ppm for methyl and aromatic protons) are recommended .
Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR : Identifies proton environments (e.g., methyl groups at δ 2.27 ppm, aromatic protons at δ 6.91–7.20 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, S-H stretch at ~2550 cm) .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular S···O interactions) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrido[2,3-d]pyrimidine core be addressed?
Methodological Answer: Regioselectivity in pyrido[2,3-d]pyrimidine derivatives is influenced by electronic and steric factors. For example, sulfanyl groups at position 2 direct electrophilic substitution to position 5 due to resonance stabilization . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and Fukui indices . Experimental validation via controlled reactions (e.g., bromination or nitration) under inert atmospheres ensures regiochemical fidelity .
Q. How should researchers resolve contradictory data in biological activity studies (e.g., antibacterial assays)?
Methodological Answer: Contradictions in bioactivity data may arise from assay variability (e.g., bacterial strain differences) or compound solubility. Standardize protocols using:
- MIC (Minimum Inhibitory Concentration) assays : Include positive controls (e.g., ampicillin) and solvent-matched blanks .
- DMSO solubility tests : Ensure ≤1% DMSO to avoid cytotoxicity artifacts .
- Statistical models : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze dose-response trends in split-plot experimental designs .
Q. What role do computational methods play in elucidating the compound’s reactivity and interaction mechanisms?
Methodological Answer:
- DFT Studies : Calculate molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites. For example, the sulfur atom in 2-sulfanyl derivatives shows high electrophilicity ( = 0.15) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina. Adjust force fields (AMBER/CHARMM) to account for solvent effects .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using partial least squares regression (R > 0.85) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD analysis?
Methodological Answer:
- Solvent Screening : Test polar/non-polar solvent pairs (e.g., ethyl acetate/hexane) via slow evaporation .
- Temperature Gradients : Use a thermal cycler (0.1°C/day cooling rate) to enhance lattice formation .
- Additive Trials : Introduce trace co-solvents (e.g., DMSO) to disrupt polymorphic nucleation .
Q. What experimental design strategies are recommended for evaluating the compound’s antioxidant activity?
Methodological Answer: Adopt a randomized block design with split-split plots:
- Main Plots : Antioxidant assays (DPPH, ABTS).
- Subplots : Concentration gradients (0.1–100 μM).
- Sub-subplots : Time-dependent measurements (0–24 hours) .
Normalize data to Trolox equivalents and validate via LC-MS to confirm compound stability under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
